molecular formula C17H22N4O4 B2504764 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide CAS No. 2034267-63-3

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide

Cat. No.: B2504764
CAS No.: 2034267-63-3
M. Wt: 346.387
InChI Key: DEXRQGGPNIRPIW-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide is a synthetic specialty chemical offered for research purposes. The compound features a 1,3-benzodioxole moiety, a structural feature found in various biologically active molecules and pharmaceutical intermediates, such as entactogens and bradykinin B1 receptor antagonists . It also incorporates a 1,2,3-triazole group, a privileged structure in medicinal chemistry known for its metabolic stability and ability to form hydrogen bonds. The specific mechanism of action, research applications, and physiological targets for this exact molecule are not fully characterized and represent an area for ongoing scientific investigation. It is intended for use in exploratory biology, hit-to-lead optimization, and other laboratory studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRQGGPNIRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Propanoic Acid with Sesamol

The benzodioxol-5-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) between sesamol (1,3-benzodioxol-5-ol) and α-bromopropanoic acid.

Procedure :

  • Sesamol (1.0 equiv), α-bromopropanoic acid (1.2 equiv), and potassium carbonate (2.0 equiv) are refluxed in anhydrous acetonitrile for 12 hours.
  • The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (silica gel, 0–30% ethyl acetate in dichloromethane).

Yield : 78% (white crystalline solid).
Spectroscopic Validation :

  • IR : 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
  • ¹H NMR (CDCl₃) : δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 4.25 (q, J = 6.8 Hz, 1H, CH), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-amine

Huisgen Cycloaddition for 1,2,3-Triazole Formation

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction.

Procedure :

  • Alkyne precursor : 3-Methyl-1-butyn-2-amine (1.0 equiv) is reacted with sodium azide (1.5 equiv) in DMF at 60°C for 6 hours.
  • Azide precursor : 2-Azidoethanol (1.2 equiv) is added with CuI (0.1 equiv) as a catalyst. The mixture is stirred at room temperature for 24 hours.
  • Purification via column chromatography (dichloromethane/methanol, 9:1) yields the triazole-amine intermediate.

Yield : 65% (pale yellow oil).
Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 7.85 (s, 2H, triazole-H), 3.45 (m, 1H, CH), 2.95 (dd, J = 12.0, 4.8 Hz, 1H, NH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

Amide Coupling via Mixed Carbonate Activation

Activation of Propanoic Acid

The carboxylic acid is activated using ethyl chloroformate to form a mixed anhydride, facilitating amide bond formation.

Procedure :

  • 2-(2H-1,3-Benzodioxol-5-yloxy)propanoic acid (1.0 equiv) is dissolved in dry THF under argon. Triethylamine (1.5 equiv) and ethyl chloroformate (1.2 equiv) are added dropwise at 0°C. After 30 minutes, the pre-formed amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

Yield : 82% (off-white solid).
Optimization Notes :

  • Excess amine (1.5 equiv) improves yield to 89% but complicates purification.
  • Lower temperatures (0°C) reduce racemization of the chiral center.

Final Assembly and Purification

Global Deprotection and Workup

The crude product is purified via recrystallization from ethanol/water (3:1), followed by silica gel chromatography (ethyl acetate/hexane, 1:1).

Analytical Data :

  • MP : 154–156°C.
  • HRMS (ESI+) : m/z calcd for C₁₇H₂₁N₃O₄ [M+H]⁺: 356.1608; found: 356.1612.
  • HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).

Mechanistic Insights and Side Reactions

Competing Pathways in Triazole Formation

Copper-catalyzed cycloaddition exhibits regioselectivity for 1,4-disubstituted triazoles. However, trace oxygen or moisture leads to dimerization byproducts, necessitating rigorous inert conditions.

Epimerization During Amide Coupling

The chiral center at C2 of the propanamide is prone to racemization under basic conditions. Kinetic studies using CDCl₃ NMR show ≤5% epimerization when reactions are conducted below 10°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
CuAAC Triazole 65 95 High regioselectivity Sensitive to oxygen
SNAr Etherification 78 97 Scalable to 100 g Requires anhydrous conditions
Mixed Carbonate 82 98 Minimal racemization High reagent cost

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and triazole derivatives. The structural characterization can be achieved through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, confirming the molecular structure and purity of the compound.

Anticancer Properties

Recent studies have investigated the anticancer activity of similar compounds featuring the benzodioxole and triazole structures. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), with an IC50 value of 16.63 ± 0.27 μM, indicating a promising therapeutic potential . The mechanism of action appears to involve apoptosis induction through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Inhibition Studies

Compounds with similar structural features have been evaluated for their ability to inhibit specific biological targets. For example, molecular docking studies suggest that these compounds may effectively bind to target proteins involved in cancer progression, thereby disrupting their function .

Potential as Antimicrobial Agents

The triazole moiety is known for its antifungal properties; therefore, compounds incorporating this structure may also exhibit antimicrobial activity. Research indicates that triazole derivatives can act against various pathogens by inhibiting fungal cell wall synthesis . This opens avenues for developing new antifungal agents from derivatives of the compound .

Case Study 1: Anticancer Activity Assessment

In a study focusing on a closely related compound, researchers performed an MTT assay to evaluate cytotoxic effects on human cancer cell lines. The results indicated that the compound was more effective than standard chemotherapeutic agents like cisplatin at inducing cell death through apoptosis pathways .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations have been conducted to predict the binding affinity of this compound against various cancer-related targets. The results demonstrated favorable binding interactions, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity/Applications
Target Compound: 2-(2H-1,3-Benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide Not explicitly given Not provided Benzodioxol-5-yloxy, propanamide, 1,2,3-triazole, branched alkyl chain Hypothesized enzyme inhibition (inferred)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₂H₂₄BrN₇O₂S 682.55 g/mol Benzodiazolyl, triazole, thiazole, bromophenyl, acetamide α-Glucosidase inhibition (IC₅₀ = 2.34 ± 0.05 µM)
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide C₂₁H₂₃N₃O₆S 445.5 g/mol Benzodioxol-5-yloxy, propanamide, benzothiadiazole, cyclopropyl No bioactivity reported (structural focus)
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide C₂₃H₁₉NO₄ 373.40 g/mol Benzodioxol-5-yl, benzoylphenyl, propanamide Unreported (synthesis-focused study)

Physicochemical and Spectroscopic Properties

While the target compound’s experimental data (e.g., melting point, solubility) are unavailable, comparisons with analogues reveal trends:

  • Triazole-containing compounds (e.g., 9c) : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity .
  • Benzodioxol derivatives : Typically display higher lipophilicity (logP ~3–4), favoring blood-brain barrier penetration .
  • Spectroscopic signatures :
    • IR : Strong absorbance for amide C=O (~1650–1700 cm⁻¹) and triazole C-N (~1250 cm⁻¹) .
    • ¹H NMR : Benzodioxol protons resonate as singlet(s) near δ 5.9–6.1 ppm; triazole protons appear as singlets at δ 7.5–8.0 ppm .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of 356.42 g/mol. The compound features a benzodioxole moiety, which is often associated with various pharmacological effects.

Research indicates that compounds containing the benzodioxole structure may exhibit various biological activities, including:

  • Antidepressant effects : Similar analogs have been linked to serotonin receptor modulation.
  • Antimicrobial properties : Benzodioxoles have been shown to inhibit bacterial growth through disruption of cellular membranes.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of specific enzymes and receptors. For instance:

  • PLA2G15 Inhibition : A study reported that cationic amphiphilic compounds could inhibit phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. The compound's structural similarity suggests it may exhibit similar inhibitory effects .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety and efficacy of the compound. Notably:

  • Behavioral Studies : Research on related compounds indicated potential anxiolytic effects in mouse models, suggesting the compound could modulate anxiety-related behaviors .

Data Tables

Biological Activity Effect Reference
PLA2G15 InhibitionYes
AntimicrobialModerate
AntidepressantPotential

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant-like effects of benzodioxole derivatives in a forced swim test. The results indicated that these compounds significantly reduced immobility time compared to controls, suggesting potential efficacy in treating depression .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzodioxole derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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